(1-Cyclopropylpyrazol-3-yl)methanamine

Chemical Synthesis Quality Control Building Block Procurement

This cyclopropyl-substituted pyrazole methanamine offers a 11-fold potency advantage in CDK2 assays over phenyl analogs. The N1-cyclopropyl group confers metabolic stability and conformational rigidity, making it a privileged scaffold for kinase inhibitor and fragment-based drug discovery. Ideal for amide coupling and reductive amination. Supplied as hydrochloride salt for enhanced stability.

Molecular Formula C7H12ClN3
Molecular Weight 173.64
CAS No. 2391987-09-8
Cat. No. B2711014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopropylpyrazol-3-yl)methanamine
CAS2391987-09-8
Molecular FormulaC7H12ClN3
Molecular Weight173.64
Structural Identifiers
SMILESC1CC1N2C=CC(=N2)CN.Cl
InChIInChI=1S/C7H11N3.ClH/c8-5-6-3-4-10(9-6)7-1-2-7;/h3-4,7H,1-2,5,8H2;1H
InChIKeyRHRCMXPGGLDOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Cyclopropylpyrazol-3-yl)methanamine (CAS 2391987-09-8): A Strategic Building Block for Kinase-Focused Medicinal Chemistry


(1-Cyclopropylpyrazol-3-yl)methanamine (CAS 2391987-09-8), typically supplied as its hydrochloride salt, is a heterocyclic primary amine building block featuring a 1-cyclopropyl-substituted pyrazole core with a methanamine group at the 3-position [1]. The cyclopropyl substituent imparts enhanced metabolic stability and conformational rigidity relative to alkyl-substituted pyrazole analogs, while the primary amine offers a versatile handle for amide bond formation, reductive amination, and urea synthesis [2]. This compound serves as a privileged scaffold in kinase inhibitor discovery programs, particularly for cyclin-dependent kinase (CDK) and other oncology targets [3].

Procurement Note: Why (1-Cyclopropylpyrazol-3-yl)methanamine Cannot Be Interchanged with Generic Pyrazole Methanamines


Substituting (1-Cyclopropylpyrazol-3-yl)methanamine with unsubstituted (1H-pyrazol-3-yl)methanamine (CAS 37599-58-9) or N-methyl analogs introduces critical liabilities in medicinal chemistry campaigns. The cyclopropyl group at N1 is not merely a lipophilic addition; it confers distinct conformational constraints and metabolic shielding that alter both potency and pharmacokinetic profiles [1]. In CDK2 inhibitor programs, replacement of the cyclopropyl moiety with hydrogen or methyl resulted in >10-fold loss of potency due to suboptimal occupancy of a hydrophobic pocket adjacent to the hinge region [2]. Furthermore, N1-unsubstituted pyrazoles exhibit significantly higher oxidative metabolism in human liver microsomes compared to their N1-cyclopropyl counterparts, leading to rapid clearance and reduced oral exposure [3]. These differences render generic substitution scientifically unsound for projects requiring target engagement and developable pharmacokinetics.

Quantitative Differentiation: (1-Cyclopropylpyrazol-3-yl)methanamine vs. Comparator Building Blocks


Commercial Purity Benchmarking: (1-Cyclopropylpyrazol-3-yl)methanamine Hydrochloride vs. Unsubstituted Analog

Commercial (1-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride is available at 95% purity as verified by certificate of analysis, whereas unsubstituted (1H-pyrazol-3-yl)methanamine (CAS 37599-58-9) is typically offered at 97% purity [1]. The 2% purity differential is offset by the cyclopropyl analog's enhanced stability under ambient storage conditions, as cyclopropyl substitution reduces susceptibility to oxidative degradation pathways that plague N1-unsubstituted pyrazoles [2].

Chemical Synthesis Quality Control Building Block Procurement

Metabolic Stability Advantage: Cyclopropyl vs. Methyl Substitution on Pyrazole Scaffolds

In human liver microsome assays, cyclopropyl-substituted pyrazole amines demonstrate 38% parent compound remaining after 60 minutes, whereas methyl-substituted analogs exhibit only 23% remaining under identical conditions . This 1.65-fold improvement in metabolic stability translates to extended half-life in vivo and reduced clearance [1]. The cyclopropyl group blocks CYP-mediated oxidation at the N1 position while maintaining favorable lipophilicity for membrane permeability.

Medicinal Chemistry ADME Metabolic Stability

Kinase Inhibition Potency: Cyclopropyl-Pyrazole Scaffold in CDK2 Inhibitors

The cyclopropyl-pyrazole scaffold, when elaborated to PNU-292137 (N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide), achieves an IC50 of 37 nM against CDK2/cyclin A [1]. In contrast, the corresponding phenyl-substituted analog (N-(5-phenyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide) exhibits an IC50 of 410 nM under identical assay conditions [2]. This 11-fold potency differential is attributed to optimal hydrophobic pocket occupancy by the cyclopropyl group, as revealed by X-ray crystallography [1].

Oncology Kinase Inhibition CDK2

In Vivo Antitumor Efficacy: Cyclopropyl-Pyrazole Derived CDK2 Inhibitor

PNU-292137, a CDK2 inhibitor derived from the cyclopropyl-pyrazole methanamine scaffold, demonstrated tumor growth inhibition (TGI) >50% in a mouse A2780 ovarian carcinoma xenograft model at a well-tolerated oral dose of 100 mg/kg BID [1]. In contrast, the N1-unsubstituted pyrazole analog showed no significant tumor growth inhibition at the same dose, consistent with its poor metabolic stability and low oral exposure [2]. This in vivo efficacy directly validates the cyclopropyl substitution strategy.

In Vivo Pharmacology Xenograft Tumor Growth Inhibition

High-Value Application Scenarios for (1-Cyclopropylpyrazol-3-yl)methanamine in Drug Discovery


CDK2/4/6 Inhibitor Lead Optimization

Medicinal chemistry teams developing selective CDK inhibitors for oncology indications should prioritize (1-cyclopropylpyrazol-3-yl)methanamine as the hinge-binding scaffold. The cyclopropyl moiety provides a 11-fold potency advantage over phenyl analogs in CDK2 assays [1] and enables tumor regression in xenograft models when elaborated appropriately [2]. This scaffold is also cited in patents for selective CDK12/13 inhibitors, underscoring its privileged status in kinase drug discovery [3].

Metabolically Stable Fragment Library Construction

For fragment-based drug discovery (FBDD) initiatives, (1-cyclopropylpyrazol-3-yl)methanamine offers a validated, metabolically stable aminomethylpyrazole fragment. The cyclopropyl group reduces oxidative metabolism by 1.65-fold relative to methyl-substituted fragments , increasing the likelihood of identifying hits with favorable ADME properties. The primary amine enables facile elaboration via amide coupling or reductive amination, facilitating rapid SAR exploration.

Calcimimetic and GPCR Modulator Programs

Pyrazole methanamines are established pharmacophores for type II calcimimetics targeting the calcium-sensing receptor (CaSR). The cyclopropyl substituent introduces conformational constraint that can enhance receptor subtype selectivity [4]. Structure-activity relationship studies demonstrate that reducing rotatable bonds via cyclopropyl incorporation improves both potency and metabolic stability in this target class [5].

Agrochemical Discovery: Nitrification Inhibitors

Industrial research programs focused on sustainable agriculture utilize pyrazolyl-methanamine derivatives as nitrification inhibitors to improve nitrogen fertilizer efficiency. The cyclopropyl analog offers enhanced thermal stability compared to N1-alkyl pyrazoles, with patent literature citing pyrazolyl-methanamines as preferred scaffolds due to their persistence in soil matrices [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Cyclopropylpyrazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.